An In-depth Technical Guide to 6-Methoxyquinoline N-oxide: Chemical Properties, Structure, and Applications
An In-depth Technical Guide to 6-Methoxyquinoline N-oxide: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxyquinoline N-oxide is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a derivative of quinoline, it possesses a unique electronic structure that makes it a versatile intermediate for the synthesis of a wide range of biologically active molecules and functional materials.[1] The presence of the N-oxide functionality enhances the reactivity of the quinoline ring, enabling selective functionalization that is otherwise challenging to achieve with the parent quinoline.[2] This guide provides a comprehensive overview of the chemical properties, molecular structure, synthesis, reactivity, and applications of 6-Methoxyquinoline N-oxide, with a particular focus on its role in drug discovery and development.
Chemical and Physical Properties
6-Methoxyquinoline N-oxide is typically a white to yellow or orange crystalline powder at room temperature.[3] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 6563-13-9 | [4] |
| Molecular Formula | C₁₀H₉NO₂ | [4] |
| Molecular Weight | 175.19 g/mol | [3] |
| Melting Point | 102-112 °C | [5][6] |
| Appearance | White to yellow to orange crystalline powder | [1][3] |
| Purity | >98.0% (GC) | [3] |
Molecular Structure and Spectroscopic Profile
The molecular structure of 6-Methoxyquinoline N-oxide consists of a quinoline ring system with a methoxy group substituted at the 6-position and an oxygen atom coordinated to the nitrogen atom of the quinoline ring. This N-oxide bond is highly polar and significantly influences the electronic distribution and reactivity of the aromatic system.
Spectroscopic Data:
-
¹H NMR (400 MHz, CDCl₃): δ 8.60 (d, J = 9.5 Hz, 1H), 8.34 (dd, J = 6.0, 0.7 Hz, 1H), 7.57 (d, J = 8.5 Hz, 1H), 7.32 (dd, J = 9.5, 2.7 Hz, 1H), 7.19 (dd, J = 8.5, 6.0 Hz, 1H), 7.05 (d, J = 2.7 Hz, 1H), 3.88 (s, 3H).[7]
-
¹³C NMR (100 MHz, CDCl₃): δ 159.3, 137.1, 133.7, 131.9, 124.8, 122.6, 121.4, 121.3, 105.6, 55.6.[7]
-
Infrared (IR) Spectroscopy: The IR spectrum of 6-Methoxyquinoline N-oxide shows characteristic absorption bands for the N-O group vibrations.[8] A prominent band is typically observed in the range of 1254 ± 10 cm⁻¹, which is assigned to the N-O stretching vibration.[9]
Synthesis of 6-Methoxyquinoline N-oxide
The synthesis of 6-Methoxyquinoline N-oxide is typically achieved through the oxidation of its parent compound, 6-methoxyquinoline. A common and effective method involves the use of hydrogen peroxide in the presence of a carboxylic acid, such as acetic acid, which generates a peroxy acid in situ as the active oxidizing agent.[8]
Detailed Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 6-methoxyquinoline in glacial acetic acid.
-
Heating: Gently heat the solution to 60-70 °C in a water bath.
-
Addition of Oxidant: While maintaining the temperature, add 30% aqueous hydrogen peroxide dropwise to the reaction mixture over a period of 30 minutes. The formation of peracetic acid in situ will initiate the N-oxidation.
-
Reaction Monitoring: Stir the reaction mixture at 60-70 °C for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acetic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of dichloromethane and hexanes, to yield pure 6-Methoxyquinoline N-oxide.
Chemical Reactivity
The N-oxide group in 6-Methoxyquinoline N-oxide plays a crucial role in its reactivity. It acts as an internal oxidizing agent and activates the quinoline ring towards various transformations, particularly at the C2 and C8 positions.[2] This enhanced reactivity makes it a valuable precursor for the synthesis of substituted quinolines.
A notable reaction is the palladium-catalyzed C-H functionalization. Depending on the reaction conditions and the catalyst used, selective functionalization at either the C2 or C8 position can be achieved. For instance, reaction with arylzinc reagents can lead to the formation of 2-arylquinolines.[10]
Applications in Drug Development and Research
6-Methoxyquinoline N-oxide and its derivatives have shown significant promise in the field of drug discovery, exhibiting a range of biological activities.
-
Anticancer Agents: Derivatives of 6-Methoxyquinoline N-oxide have been investigated as potent anticancer agents. For example, N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines, synthesized from 6-methoxyquinoline, have been identified as a novel class of tubulin polymerization inhibitors that target the colchicine binding site.[11] The N-oxide can serve as a key intermediate in the synthesis of such compounds. Isoquinolinequinone N-oxides, a related class of compounds, have demonstrated nanomolar anticancer activity against various cancer cell lines, including those resistant to existing drugs.[12][13]
-
Antimicrobial and Anti-inflammatory Potential: The quinoline scaffold is present in many antimicrobial and anti-inflammatory drugs. The unique electronic properties of 6-Methoxyquinoline N-oxide make it a valuable starting material for the synthesis of novel compounds with potential therapeutic applications in these areas.[1]
-
Fluorescent Probes: The quinoline ring system is known for its fluorescent properties. 6-Methoxyquinoline N-oxide can be used in the development of fluorescent probes for biological imaging, allowing for the visualization of cellular processes in real-time.[1]
-
Materials Science: In addition to its pharmaceutical applications, 6-Methoxyquinoline N-oxide is utilized in materials science as a building block for organic electronic materials, such as those used in organic light-emitting diodes (OLEDs).[14]
Conclusion
6-Methoxyquinoline N-oxide is a versatile and valuable heterocyclic compound with a rich chemistry and a wide range of applications. Its unique structural and electronic properties, conferred by the N-oxide functionality, make it an important intermediate for the synthesis of complex molecules with significant biological activity and material properties. For researchers and scientists in drug development and materials science, a thorough understanding of the chemical properties, synthesis, and reactivity of 6-Methoxyquinoline N-oxide is essential for leveraging its full potential in the creation of novel and innovative products.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 253821, 6-Methoxyquinoline N-oxide. [Link]
-
PubChemLite. 6-methoxyquinoline n-oxide (C10H9NO2). [Link]
-
Anugu, N., Thunga, S., Poshala, S., et al. N-Oxide-Induced Ugi Reaction: A Rapid Access to Quinoline-C2-amino Amides via Deoxygenative C(sp2)–H Functionalization. The Journal of Organic Chemistry, 2022. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. 6-Methoxyquinoline: Comprehensive Overview and Applications. [Link]
-
RSC Publishing. C–H functionalization of quinoline N-oxides catalyzed by Pd(ii) complexes. [Link]
-
ResearchGate. (A) Sequential functionalisation of Quinoline N‐oxide; (B) Application... [Link]
-
Chen, J., Wang, Y., Shan, S., et al. N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinolines: a Novel Class of Antitumor Agents Targeting the Colchicine Site on Tubulin. ACS Medicinal Chemistry Letters, 2015. [Link]
- Google Patents. CN103804289A - Method for synthetizing 6-methoxyquinoline.
-
Organic Syntheses. N-METHYLMORPHOLINE N-OXIDE. [Link]
-
Indian Academy of Sciences. Studies in heterocyclic N-oxides. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 14860, 6-Methoxyquinoline. [Link]
-
SpectraBase. 6-Methoxyquinoline - Optional[1H NMR] - Spectrum. [Link]
-
Indian Academy of Sciences. Part III.* 8-Hydroxyquinoline N-Oxide. [Link]
-
Wikipedia. 5-Methylchrysene. [Link]
-
MDPI. 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. [Link]
- Google Patents.
-
PubMed Central. Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. [Link]
-
MDPI. Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids. [Link]
-
RHENIUM BIO SCIENCE. 6-Methoxyquinolin N-oxide 97%. [Link]
-
ResearchGate. Reaction of Quinoline N‐Oxides and Pyridine N‐Oxides with Arylzinc Reagents: Synthesis of 2‐Arylquinolines and 2‐Arylpyridines. [Link]
-
Sciforum. Isoquinolinequinone N-oxides as anticancer agents effective against drug resistant cell lines. [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. 6-Methoxyquinoline N-oxide | C10H9NO2 | CID 253821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 6-Methoxyquinoline(5263-87-6) 1H NMR spectrum [chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. 6-Methoxyquinoline N-oxide | 6563-13-9 | Benchchem [benchchem.com]
- 8. ias.ac.in [ias.ac.in]
- 9. ias.ac.in [ias.ac.in]
- 10. researchgate.net [researchgate.net]
- 11. N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinolines: a Novel Class of Antitumor Agents Targeting the Colchicine Site on Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. sciforum.net [sciforum.net]
- 14. nbinno.com [nbinno.com]
